molecular formula C21H16ClN5O4S B2502498 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1287002-91-8

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2502498
CAS No.: 1287002-91-8
M. Wt: 469.9
InChI Key: IASCGGARPGHSJB-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O4S and its molecular weight is 469.9. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Compounds with the imidazole motif, similar to the core structure of the specified compound, have been studied for their anticonvulsant activities. For instance, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown promising results against seizures induced by maximal electroshock (MES), with specific derivatives demonstrating significant activity (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Anticancer Agents

The synthesis and evaluation of thiazole derivatives, which share a similar heterocyclic framework with the compound of interest, have been explored for their anticancer potential. Certain synthesized acetamide derivatives have shown selective cytotoxicity against human lung adenocarcinoma cells, with significant apoptosis induction compared to other cell lines, highlighting their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antibacterial Applications

The antibacterial activity of synthesized acetamide derivatives, incorporating various heterocyclic rings, has been reported. These compounds, which include structural elements akin to the target compound, have demonstrated significant antibacterial effects, suggesting their utility in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, which bear resemblance to the functional groups in the compound of interest, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized and evaluated for their antioxidant activities, revealing significant potential due to their structural configuration and the presence of hydrogen bonding in their assembly process (Chkirate et al., 2019).

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4S/c1-13-8-19(25-31-13)24-20(28)12-32-21-23-11-18(14-4-2-7-17(9-14)27(29)30)26(21)16-6-3-5-15(22)10-16/h2-11H,12H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASCGGARPGHSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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